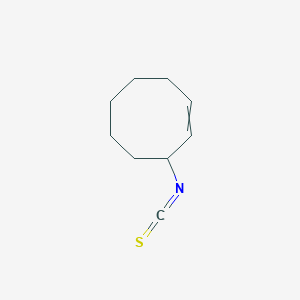
3-Isothiocyanatocyclooct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanatocyclooct-1-ene: is an organic compound characterized by the presence of an isothiocyanate group attached to a cyclooctene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatocyclooct-1-ene typically involves the reaction of cyclooctene with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the cyclooctene to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isothiocyanatocyclooct-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or carbamates.
Applications De Recherche Scientifique
Chemistry: 3-Isothiocyanatocyclooct-1-ene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The isothiocyanate group is known to interact with biological macromolecules, leading to various biological effects.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it a valuable component in the design of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanatocyclooct-1-ene involves the interaction of the isothiocyanate group with nucleophilic sites on biological macromolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects. The compound may also induce oxidative stress and disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in organic synthesis and as a reagent in protein sequencing.
Benzyl isothiocyanate: Studied for its anticancer properties and found in cruciferous vegetables.
Uniqueness: 3-Isothiocyanatocyclooct-1-ene is unique due to its cyclooctene ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
87656-57-3 |
|---|---|
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
3-isothiocyanatocyclooctene |
InChI |
InChI=1S/C9H13NS/c11-8-10-9-6-4-2-1-3-5-7-9/h4,6,9H,1-3,5,7H2 |
Clé InChI |
VBMGVFMMXQCNNB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=CC(CC1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


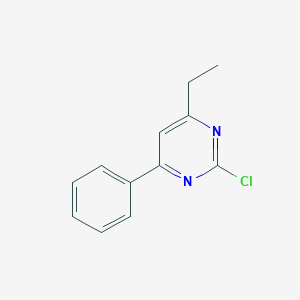
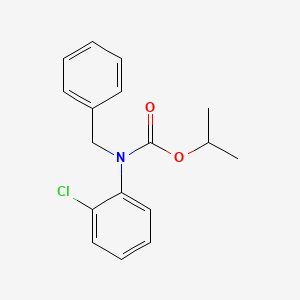
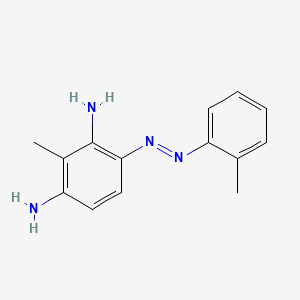
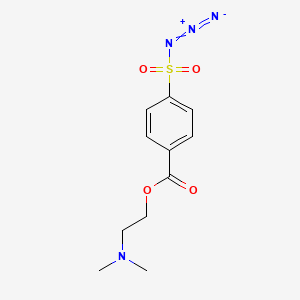
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)
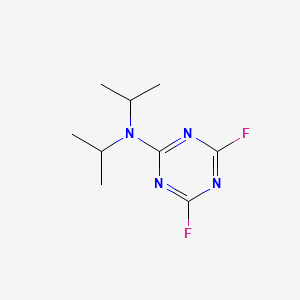
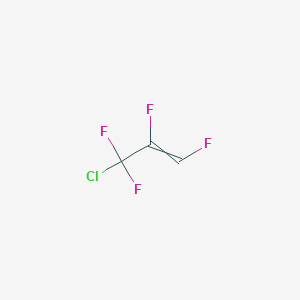
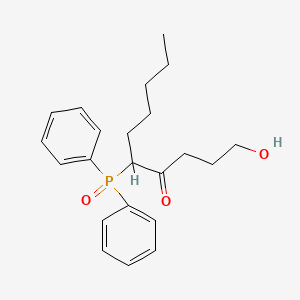
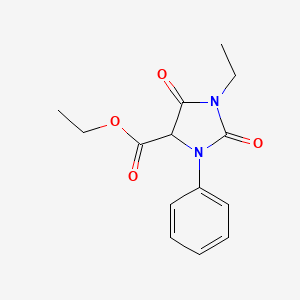

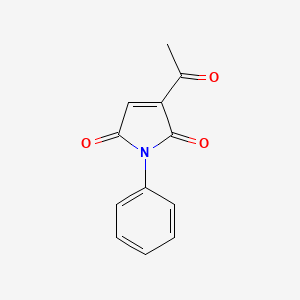
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
phosphanium nitrate](/img/structure/B14404823.png)
